2-Isobutylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

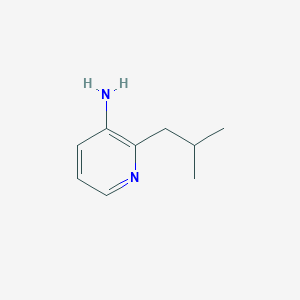

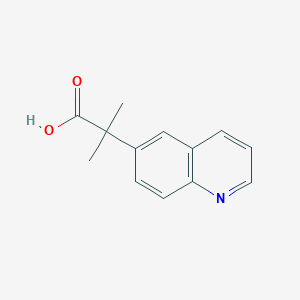

2-Isobutylpyridin-3-amine, also known as 2-(2-methylpropyl)pyridin-3-amine, is a compound with the molecular weight of 150.22 . It is an amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H14N2/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Mechanism of Action

Target of Action

The primary targets of 2-Isobutylpyridin-3-amine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a protective reaction to disease or infection .

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can help alleviate symptoms associated with conditions like inflammation .

Biochemical Pathways

For instance, the inhibition of prostaglandin E2 and other inflammatory mediators would affect the arachidonic acid pathway, which plays a key role in inflammation .

Pharmacokinetics

A study on similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives evaluated their pharmacokinetic profiles

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound can decrease the inflammatory response . This can result in the alleviation of symptoms associated with inflammation, potentially making this compound useful in the treatment of inflammatory conditions .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Isobutylpyridin-3-amine in lab experiments is its ability to selectively target specific nAChR subtypes. This allows researchers to study the effects of modulating these receptors in a more precise manner. However, one limitation of using this compound is its relatively low potency compared to other nAChR modulators. This can make it more difficult to observe significant effects at lower concentrations.

Future Directions

There are several potential future directions for 2-Isobutylpyridin-3-amine research. One area of interest is in the development of more potent and selective nAChR modulators based on the structure of this compound. Another potential direction is in the development of this compound-based therapeutics for neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of 2-Isobutylpyridin-3-amine involves a series of chemical reactions that can be performed using commercially available starting materials. One of the most common methods for synthesizing this compound is through the reaction of 3-bromopyridine with isobutylamine. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

2-Isobutylpyridin-3-amine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising areas of research is in the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.

Biochemical Analysis

Biochemical Properties

2-Isobutylpyridin-3-amine participates in a variety of biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions can vary, but they often involve the formation of temporary bonds that alter the structure or function of the interacting molecules .

Cellular Effects

The effects of this compound on cells are diverse and complex . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of this compound present .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical context and the specific biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include threshold effects, where the compound only exerts an effect above a certain concentration, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and interactions can vary depending on the biochemical context .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This involves interactions with transporters and binding proteins, and can influence the compound’s localization or accumulation . The specific transport and distribution mechanisms can vary depending on the type of cell and the biochemical context .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . This can involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles . The specific localization patterns can vary depending on the type of cell and the biochemical context .

properties

IUPAC Name |

2-(2-methylpropyl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNYVEZHXXPKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1493562-93-8 |

Source

|

| Record name | 2-(2-methylpropyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973219.png)

![(1S,2R,6S,7R,8R,9S)-4-Azatricyclo[5.2.1.02,6]decane-8,9-diol;hydrochloride](/img/structure/B2973221.png)

![1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973223.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2973225.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2973227.png)

![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)

![3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2973239.png)